

Aldolase C: A Multifaceted Enzyme in Brain Function and Neuronal Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Aldolase**

Cat. No.: **B8822740**

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Aldolase C (ALDOC), also known as zebrin II, is a key glycolytic enzyme with a pronounced and functionally significant expression in the central nervous system (CNS). While its canonical role lies in the catalysis of fructose-1,6-bisphosphate cleavage, emerging evidence has illuminated a host of non-glycolytic, or "moonlighting," functions that position ALDOC as a critical player in neuronal development, function, and pathology. This technical guide provides a comprehensive overview of **Aldolase** C, detailing its expression patterns, enzymatic activity, and multifaceted roles in the brain. We present quantitative data in structured tables, provide detailed experimental methodologies, and visualize key pathways and workflows to offer a thorough resource for researchers, scientists, and drug development professionals.

Introduction: The Aldolase Isozyme Family

Fructose-1,6-bisphosphate **aldolase** is a ubiquitous enzyme crucial for glycolysis and gluconeogenesis.^{[1][2]} Vertebrates express three isozymes with distinct tissue distributions and kinetic properties: **Aldolase** A (muscle and erythrocytes), **Aldolase** B (liver, kidney, and small intestine), and **Aldolase** C (brain and neuronal tissue).^[1] While all three catalyze the reversible cleavage of fructose-1,6-bisphosphate into dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P), their substrate specificities and regulatory mechanisms are adapted to the metabolic needs of their respective tissues.^{[3][4]} **Aldolase** C, the focus of this

guide, exhibits properties intermediate to **Aldolases** A and B and is particularly enriched in the brain.[5]

Molecular Biology and Expression of Aldolase C in the CNS

The human ALDOC gene is located on chromosome 17.[3] Its expression is highly specific within the CNS, with the highest levels observed in the cerebellum.[6] Studies in transgenic mice have identified specific upstream regulatory elements in the Aldoc gene promoter that direct its expression to distinct neuronal populations.[7][8]

Cellular Localization and Distribution

Immunohistochemical studies have revealed a precise and heterogeneous distribution of **Aldolase C** in the brain:

- Purkinje Cells of the Cerebellum: ALDOC is most famously known for its expression in subpopulations of Purkinje cells, where it is referred to as zebrin II.[9][10][11] This expression is not uniform; instead, it forms a complex pattern of parasagittal stripes of ALDOC-positive and ALDOC-negative cells.[9][10][11][12] These stripes are functionally significant, correlating with the topography of climbing and mossy fiber inputs and defining distinct functional units or "microzones" within the cerebellar cortex.[9][13][14]
- Astrocytes: Prominent staining for **Aldolase C** is observed in astrocytes throughout the cerebrum.[15][16]
- Other Neuronal Populations: High levels of ALDOC expression are also found in cartwheel cells of the dorsal cochlear nucleus, the sensory epithelium of the inner ear, and all major types of retinal cells.[9][11] Moderate expression is seen in satellite cells of the dorsal root ganglion.[9][11] Faint staining has also been occasionally observed in other large neurons of the cerebral cortex.[16]

The distinct striped expression pattern in the cerebellum is a conserved feature across mammalian species and is thought to reflect a fundamental organizational principle of the cerebellar cortex.[11]

Enzymatic Function and Kinetics

Aldolase C's primary enzymatic role is the catalysis of the fourth step in glycolysis.^[3] It facilitates the reversible cleavage of fructose-1,6-bisphosphate and fructose-1-phosphate.^[3]

Quantitative Data on Aldolase Isozyme Kinetics

The three **aldolase** isozymes exhibit different affinities for their substrates, fructose-1,6-bisphosphate (FBP) and fructose-1-phosphate (F1P). These differences are reflected in their kinetic parameters.

Isozyme	Substrate	K _m (μM)	Relative Activity	Primary Tissue (FBP/F1P ratio)
Aldolase A	FBP	10-20	~50	Muscle, Brain
F1P		10,000-20,000		
Aldolase B	FBP	4-6	~1	Liver, Kidney
F1P		300-500		
Aldolase C	FBP	~15	~10	Brain
F1P		~30,000		

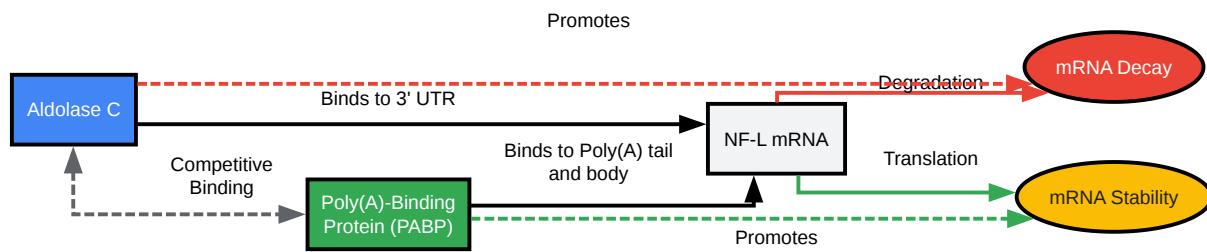
Table 1: Comparison of kinetic parameters for human **Aldolase** isozymes. K_m values and activity ratios are approximate and can vary depending on experimental conditions.

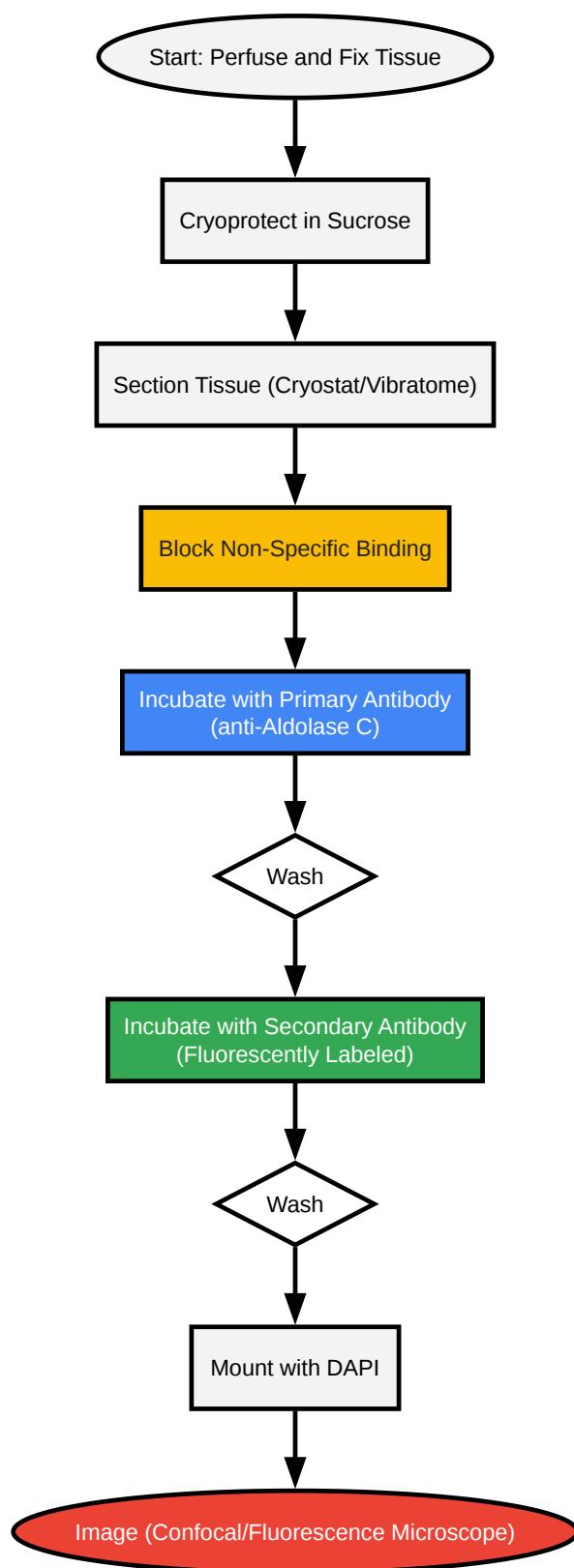
The intermediate FBP/F1P activity ratio of **Aldolase C** is a distinguishing feature.^[5] While **Aldolase A** is highly specific for FBP, and **Aldolase B** efficiently cleaves both substrates, **Aldolase C**'s properties are situated between these two, suggesting a specialized role in brain metabolism.^[5]

Role in Brain Fructose Metabolism

Recent studies have indicated that specific regions of the brain, including the cerebellum, hippocampus, cortex, and olfactory bulb, are capable of fructose metabolism.^{[5][17]} These regions show notable expression of ketohexokinase (KHK) and **Aldolase C**.^[5] The enzymatic

activity of both KHK and **aldolase** in these brain regions is significantly higher than in the liver, suggesting a substantial capacity for fructose processing in the CNS.[5][17] This pathway may be particularly relevant given the increasing dietary intake of fructose.


"Moonlighting" Functions of Aldolase C in Neuronal Development and Function


Beyond its role in glycolysis, **Aldolase** C exhibits several non-canonical functions that are critical for neuronal homeostasis and development.

Regulation of mRNA Stability

Aldolase C, along with **Aldolase** A, has been identified as a ribonucleolytic component of a neuronal complex that regulates the stability of the light neurofilament (NF-L) mRNA.[18][19]

- Mechanism: **Aldolases** A and C specifically bind to a 68-nucleotide segment of the NF-L mRNA that spans the translation termination signal.[18] This interaction is thought to involve endonucleolytic cleavage of the transcript.[18][19]
- Functional Significance: By modulating the stability of NF-L mRNA, **Aldolase** C plays a role in regulating the expression of this critical cytoskeletal protein.[18] This is likely important for maintaining the highly asymmetrical structure and function of large neurons.[18][19]
- Competition with PABP: The binding of **Aldolase** C to the NF-L mRNA is competitive with the poly(A)-binding protein (PABP).[18][20] PABP binding appears to shield the mRNA from **aldolase**-mediated decay.[20] This interplay suggests a sophisticated regulatory mechanism for NF-L expression.[20]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Enrichment of Aldolase C Correlates with Low Non-Mutated IDH1 Expression and Predicts a Favorable Prognosis in Glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldolase C - Wikipedia [en.wikipedia.org]
- 4. Aldolase - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 5. Specific regions of the brain are capable of fructose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential distribution of aldolase A and C in the human central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purkinje cell expression of the mouse aldolase C gene in transgenic mice is directed by an upstream regulatory element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional dissection of the brain-specific rat aldolase C gene promoter in transgenic mice. Essential role of two GC-rich boxes and an HNF3 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detailed Expression Pattern of Aldolase C (Aldoc) in the Cerebellum, Retina and Other Areas of the CNS Studied in Aldoc-Venus Knock-In Mice | PLOS One [journals.plos.org]
- 10. Detailed expression pattern of aldolase C (Aldoc) in the cerebellum, retina and other areas of the CNS studied in Aldoc-Venus knock-in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detailed Expression Pattern of Aldolase C (Aldoc) in the Cerebellum, Retina and Other Areas of the CNS Studied in Aldoc-Venus Knock-In Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Zebrin II / Aldolase C Expression in the Cerebellum of the Western Diamondback Rattlesnake (Crotalus atrox) | PLOS One [journals.plos.org]
- 13. Structure-function relationships between aldolase C/zebrin II expression and complex spike synchrony in the cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure–Function Relationships between Aldolase C/Zebrin II Expression and Complex Spike Synchrony in the Cerebellum | Journal of Neuroscience [jneurosci.org]
- 15. An immunohistochemical study of aldolase C in normal and neoplastic nervous tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cellular localization of aldolase C subunits in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Aldolases A and C Are Ribonucleolytic Components of a Neuronal Complex That Regulates the Stability of the Light-Neurofilament mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Aldolases a and C are ribonucleolytic components of a neuronal complex that regulates the stability of the light-neurofilament mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Coregulation of light neurofilament mRNA by poly(A)-binding protein and aldolase C: implications for neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Aldolase C: A Multifaceted Enzyme in Brain Function and Neuronal Development]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8822740#aldolase-c-function-in-brain-and-neuronal-tissue-development\]](https://www.benchchem.com/product/b8822740#aldolase-c-function-in-brain-and-neuronal-tissue-development)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com